Thiobis(acetohydrazide)

Description

Historical Context and Evolution of Thiobis(acetohydrazide) Studies

The study of Thiobis(acetohydrazide) is rooted in the broader history of hydrazide chemistry. Hydrazides, as a class of organic compounds, have been recognized for their utility in synthesis and their wide-ranging biological activities for many decades. mdpi.comresearchgate.netfrontiersin.org The evolution of their application saw a significant expansion with the development of coordination chemistry and the exploration of Schiff base ligands, which are often derived from hydrazides. researchgate.netijrps.com

While specific early synthesis records for Thiobis(acetohydrazide) are not prominently documented, its use as a precursor became more notable as researchers sought symmetrical, flexible molecules to construct complex ligands. The synthetic pathway to its derivatives often involves the initial preparation of 2,2'-thiodi(acetohydrazide) itself, which is then used in subsequent reactions, typically condensation with aldehydes or ketones. vulcanchem.com The trajectory of its research has thus evolved from being a simple chemical intermediate to a key player in the design of functional molecules. Modern studies rarely focus on the compound in isolation but rather explore its potential as a scaffold for creating elaborate hydrazone derivatives and metal complexes with tailored properties. frontiersin.orgrsc.org

Structural Features and Unique Reactivity of Thiobis(acetohydrazide)

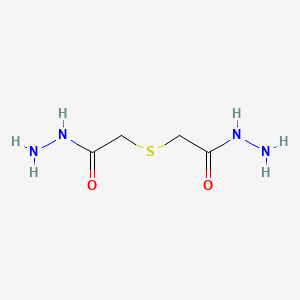

The chemical identity and reactivity of Thiobis(acetohydrazide) are dictated by its distinct molecular architecture. The molecule is symmetrical, featuring a central sulfur atom that forms a thioether linkage (-S-) between two ethyl groups, each terminating in an acetohydrazide (-C(=O)NHNH2) functional group. vulcanchem.com This structure provides a unique combination of flexibility from the thioether bridge and high reactivity from the terminal hydrazide units.

Table 1: Structural and Chemical Properties of Thiobis(acetohydrazide)

| Property | Data |

| Molecular Formula | C4H10N4O2S |

| Molecular Weight | 178.21 g/mol |

| Key Functional Groups | Thioether (-S-), Amide (-C(=O)NH-), Hydrazine (B178648) (-NHNH2) |

| Canonical SMILES | C(C(=O)NN)SCC(=O)NN |

The unique reactivity of Thiobis(acetohydrazide) is primarily centered on its two hydrazide functionalities. mdpi.com The terminal primary amine (-NH2) group is a potent nucleophile and readily participates in condensation reactions with various aldehydes and ketones. ijrps.comrsc.org This reaction yields bis(hydrazone) derivatives, which are a class of Schiff bases. This transformation is fundamental to the utility of Thiobis(acetohydrazide) as a building block. vulcanchem.com

Furthermore, the molecule exhibits significant chelating ability. The combination of the soft sulfur donor atom, the hard carbonyl oxygen atoms, and the nitrogen atoms of the hydrazide and resulting hydrazone moieties allows it to act as a multidentate ligand, forming stable complexes with a wide range of metal ions. vulcanchem.comrsc.org The thioether sulfur can also act as a bridging ligand, facilitating the formation of binuclear metal complexes. vulcanchem.com The hydrazide group itself can exist in keto-enol tautomeric forms, which influences its coordination behavior in different chemical environments. acs.org

Current Academic Significance and Research Landscape of Thiobis(acetohydrazide)

The current academic significance of Thiobis(acetohydrazide) lies in its established role as a versatile and symmetrical precursor for designing sophisticated supramolecular structures and functional materials. vulcanchem.comrsc.org Its value is not as an end-product but as a foundational component that allows for the systematic construction of molecules with predictable geometries and properties. The ability to easily generate complex bis(hydrazone) ligands from this single starting material is a key driver of its continued use in research. rsc.org

The contemporary research landscape is characterized by the exploration of Thiobis(acetohydrazide) derivatives in several key areas. A major trend is the synthesis of its metal complexes for applications in materials science and medicinal chemistry. rsc.orgrsc.org Researchers are actively investigating how the choice of metal ion and the substituents on the aldehyde or ketone precursors can tune the final properties of these complexes. rsc.org This includes developing materials with specific electronic, magnetic, or biological functions. rsc.orgrsc.org The field of crystal engineering, in particular, leverages Thiobis(acetohydrazide) derivatives to create intricate coordination polymers and metal-organic frameworks. rsc.orgmdpi.com

Table 2: Current Research Trends Involving Thiobis(acetohydrazide) Derivatives

| Research Trend | Focus Area | Example Application Areas |

| Coordination Chemistry | Synthesis and characterization of mono- and polynuclear metal complexes. rsc.orgrsc.orgrsc.org | Catalysis, magnetic materials, chemical sensing. rsc.org |

| Materials Science | Development of corrosion inhibitors and functional polymers. rsc.orgresearchgate.net | Protective coatings for metals, specialty polymers. rsc.org |

| Medicinal & Bioinorganic Chemistry | Synthesis of biologically active hydrazone derivatives and their metal complexes. rsc.orgresearchgate.netnih.gov | Antimicrobial, anticancer, and antioxidant agents. rsc.orgnih.gov |

| Crystal Engineering | Design of supramolecular architectures, including coordination polymers and hydrogen-bonded networks. researchgate.netmdpi.com | Gas storage, separation, functional solid-state materials. mdpi.com |

Overview of Key Research Domains Pertaining to Thiobis(acetohydrazide)

The application of Thiobis(acetohydrazide) as a precursor spans several distinct and important domains of chemical research.

Coordination Chemistry and Catalysis : As a multidentate ligand precursor, Thiobis(acetohydrazide) is central to the field of coordination chemistry. Its derivatives form stable and structurally diverse complexes with transition metals, lanthanides, and main group elements. researchgate.netrsc.orgrsc.org The resulting hydrazone ligands can coordinate to metal centers through their imine nitrogen and carbonyl oxygen atoms, while the thioether sulfur can bridge two metal centers to form binuclear complexes. vulcanchem.com This structural versatility allows for the synthesis of complexes with specific geometries, which is crucial for applications in catalysis and the development of novel magnetic materials.

Materials Science : In materials science, derivatives of Thiobis(acetohydrazide) have shown significant promise. One notable application is in the creation of corrosion inhibitors. For example, bishydrazone derivatives have been shown to act as effective mixed-type inhibitors for carbon steel in saline environments, adsorbing onto the metal surface to prevent corrosion. researchgate.net Additionally, related dihydrazide structures have been used as monomers in polycondensation reactions to create novel polymers, such as polyoxadiazoles, with high thermal stability and specific gas separation properties. rsc.org

Crystal Engineering : Crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.org The Thiobis(acetohydrazide) framework is well-suited for this purpose. Its hydrazone derivatives possess hydrogen bond donors (N-H) and acceptors (C=O, N), allowing for the construction of predictable and robust supramolecular networks. researchgate.net By varying reaction conditions or the metal ions used, researchers can tune the resulting crystal structures, leading to diverse architectures such as 1D coordination polymers with potential applications in guest molecule accommodation. mdpi.com

Bioinorganic and Medicinal Chemistry : A significant area of research is the exploration of the biological activities of Thiobis(acetohydrazide) derivatives. Hydrazones and their metal complexes are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. ijrps.comrsc.orgresearchgate.net The derivatives of Thiobis(acetohydrazide) are investigated for these properties, with studies showing that their metal complexes can exhibit enhanced biological activity compared to the ligands alone. researchgate.net These compounds serve as scaffolds for developing new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

5447-21-2 |

|---|---|

Molecular Formula |

C4H10N4O2S |

Molecular Weight |

178.22 g/mol |

IUPAC Name |

2-(2-hydrazinyl-2-oxoethyl)sulfanylacetohydrazide |

InChI |

InChI=1S/C4H10N4O2S/c5-7-3(9)1-11-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) |

InChI Key |

CYCRXXDVTXKJSD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NN)SCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Thiobis Acetohydrazide and Its Derivatives

Conventional Synthetic Routes to Thiobis(acetohydrazide)

Traditional approaches to synthesizing Thiobis(acetohydrazide) and its analogues are typically robust, multi-step procedures that have been well-established in chemical literature. These methods often rely on fundamental reactions such as esterification and hydrazinolysis.

Ester Intermediate Formation and Hydrazinolysis Approaches

A prevalent and conventional method for the synthesis of Thiobis(acetohydrazide) and its derivatives involves a two-step process: the formation of a diester intermediate followed by its subsequent hydrazinolysis. researchgate.net This strategy is widely applicable and begins with a dicarboxylic acid or its derivative, which is first converted into a more reactive diester.

The synthesis of Thiobis(acetohydrazide) itself typically starts from thiodiglycolic acid. The acid is esterified, commonly using an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to produce the corresponding dialkyl thiodiglycolate. This ester intermediate is then reacted with hydrazine (B178648) hydrate (B1144303). google.comosti.gov The hydrazinolysis reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbons of the ester groups, displacing the alcohol and forming the desired dihydrazide. researchgate.net

A similar strategy is employed for more complex derivatives. For instance, the synthesis of 2,2′-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide) begins with 4,4′-thiodiphenol, which is reacted with ethyl-2-chloroacetate to yield the diester intermediate, diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate. nih.govresearchgate.net This diester is then treated with an excess of hydrazine hydrate in a solvent like anhydrous methanol to produce the final dihydrazide product with high yields, often ranging from 80% to 90%. nih.gov

Table 1: Conventional Ester Hydrazinolysis Synthesis

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,4′-Thiodiphenol | 1. Ethyl-2-chloroacetate 2. Hydrazine hydrate | Diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate | 2,2′-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide) | 80-90% | nih.govresearchgate.net |

Multi-Step Synthetic Strategies for Thiobis(acetohydrazide)

Beyond the direct esterification-hydrazinolysis route, other multi-step strategies provide access to Thiobis(acetohydrazide) and its precursors. These methods often involve building the core structure through sequential reactions. One such approach involves reacting 2,2'-thiodiacetic acid with two equivalents of thiocarbohydrazide (B147625) under fusion conditions. semanticscholar.org This reaction proceeds through the formation of a 2,2'-thiobis(N'-(hydrazinecarbonothioyl)acetohydrazide) intermediate, showcasing a different pathway to a complex hydrazide structure. semanticscholar.org

The synthesis of derivatives can also be viewed as a multi-step process where the initial formation of the Thiobis(acetohydrazide) core is the first key phase. researchgate.net Subsequent reactions, such as condensations or cyclizations, then constitute the later steps in creating more complex molecules. researchgate.netsysrevpharm.org These extended synthetic sequences underscore the role of Thiobis(acetohydrazide) as a crucial building block. osti.gov

Advanced and Green Synthetic Approaches to Thiobis(acetohydrazide)

In line with the principles of green chemistry, recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing hydrazides, including Thiobis(acetohydrazide).

Catalytic Synthesis of Thiobis(acetohydrazide)

The use of catalysts can significantly enhance the efficiency of synthetic reactions. In the context of hydrazide and hydrazone synthesis, various catalytic systems have been explored. Acid catalysis is commonly employed in the condensation reactions of hydrazides with aldehydes to form hydrazones, a key derivatization of Thiobis(acetohydrazide). nih.gov For more advanced applications, organocatalytic methods, such as those using phase-transfer catalysts, have been developed for the synthesis of complex chiral hydrazides. unibo.itnih.gov While direct catalytic synthesis of the core Thiobis(acetohydrazide) molecule is not extensively documented, these related methodologies suggest potential pathways for future development. For example, the synthesis of novel bis-triazolothiadiazines from a Thiobis(acetohydrazide) derivative utilizes triethylamine (B128534) (TEA) as a catalyst in the reaction mixture. semanticscholar.org

Environmentally Benign Methodologies in Thiobis(acetohydrazide) Production

Environmentally benign or "green" synthetic methodologies aim to reduce waste, avoid hazardous substances, and improve energy efficiency. For hydrazide synthesis, several green approaches have been reported.

Continuous Flow Synthesis: This technique offers a safer and more scalable alternative to traditional batch processing, particularly when dealing with potentially hazardous reagents like hydrazine hydrate. osti.gov By pumping reagents through a heated reactor, the reaction can be precisely controlled, residence times minimized, and the volume of hazardous material present at any given moment is significantly reduced. mit.edusyrris.jp A continuous flow process for synthesizing various acid hydrazides from carboxylic acids has been demonstrated, achieving high yields (65-91%) and showcasing scalability with an output of ~22 g/hour in a lab-scale system. osti.gov This approach is directly applicable to the production of Thiobis(acetohydrazide).

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields. One-pot, microwave-assisted methods have been reported for hydrazide synthesis, offering a significant improvement over conventional heating. osti.gov

Alternative Solvents and Conditions: The use of safer, more environmentally friendly solvents is a cornerstone of green chemistry. nih.govdergipark.org.tr Research into hydrazone formation, a key reaction of Thiobis(acetohydrazide), has explored solvent-free conditions or the use of greener solvents like ethanol-water mixtures. nih.govresearchgate.net

Derivatization Strategies of Thiobis(acetohydrazide)

Thiobis(acetohydrazide) is a versatile precursor molecule, primarily due to the reactivity of its two terminal hydrazide functional groups. ontosight.ai These groups allow for a variety of derivatization strategies, leading to a wide range of compounds with diverse structural and functional properties.

Schiff Base Formation: The most common derivatization strategy involves the condensation reaction of Thiobis(acetohydrazide) with various aldehydes and ketones. sysrevpharm.org This reaction typically occurs in a 1:2 molar ratio, with the carbonyl compound reacting with both terminal -NH2 groups to form bis(acylhydrazones) or Schiff bases. nih.govijcce.ac.ir A wide array of aromatic and aliphatic aldehydes can be used, leading to products like 2,2'-thiobis(N'-((E)-thiophen-2-ylmethylene) acetohydrazide) and Acetic acid, 2,2'-thiobis-, bis(((1E)-phenylmethylene)hydrazide). rsc.orgontosight.ai These reactions are often carried out by refluxing the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF). nih.govrsc.org

Table 2: Examples of Aldehydes Used for Schiff Base Derivatization

| Aldehyde | Resulting Derivative Class | Reference |

|---|---|---|

| Benzaldehyde | Bis(N-benzylidene)acetohydrazide | vulcanchem.com |

| Thiophene-2-carbaldehyde | Bis(N'-((E)-thiophen-2-ylmethylene) acetohydrazide) | rsc.org |

| Various aromatic/aliphatic aldehydes | Bis(acylhydrazones) | nih.govresearchgate.net |

Metal Complex Formation: Thiobis(acetohydrazide) and its Schiff base derivatives are excellent ligands for forming coordination complexes with a variety of metal ions. ontosight.ai The molecule can coordinate with metals through the sulfur atom of the thioether bridge, the carbonyl oxygen atoms, and the imine nitrogen atoms of its hydrazone derivatives. rsc.orgvulcanchem.com This multidentate character allows for the formation of stable mono- or binuclear metal complexes. vulcanchem.com Complexes with metals such as Zn(II), Zr(IV), V(IV), Ru(III), and Cd(II) have been synthesized and characterized. rsc.orgnih.gov The synthesis typically involves refluxing the ligand with a stoichiometric amount of the appropriate metal salt in a solvent like ethanol. nih.gov

Cyclization Reactions: The hydrazide moieties can serve as key functional groups for the synthesis of various heterocyclic compounds. For example, Schiff bases derived from Thiobis(acetohydrazide) can be reacted with reagents like phthalic anhydride (B1165640) to yield 1,3-oxazepine derivatives. sysrevpharm.org The core structure is also used as a precursor to synthesize fused heterocyclic systems like bis( nih.govvulcanchem.comnih.govtriazolo[3,4-b] vulcanchem.comnih.govresearchgate.netthiadiazoles). semanticscholar.org

Synthesis of Schiff Base Ligands from Thiobis(acetohydrazide)

The synthesis of Schiff base ligands from Thiobis(acetohydrazide) is a direct and common transformation that leverages the reactivity of the terminal primary amine groups of the hydrazide moieties. The fundamental reaction involves the condensation of these amine groups with the carbonyl group of an aldehyde or a ketone, resulting in the formation of a characteristic azomethine or imine group (–N=CH–). researchgate.net

The general synthetic strategy involves reacting Thiobis(acetohydrazide) with a stoichiometric amount (typically a 1:2 molar ratio) of an appropriate aldehyde or ketone. researchgate.net The reaction is commonly carried out by refluxing the reactants in a suitable solvent, such as ethanol. vulcanchem.com To facilitate the reaction and drive it towards completion, a catalytic amount of acid, like glacial acetic acid, is often added. researchgate.netresearchgate.net The water molecule formed as a byproduct can be removed azeotropically to prevent the reverse hydrolysis reaction, although this is not always necessary. researchgate.netresearchgate.net

Reaction progress is typically monitored using thin-layer chromatography (TLC). researchgate.net Upon completion, the resulting Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration, followed by washing and recrystallization from a suitable solvent system (e.g., ethanol/dimethylformamide) to achieve high purity. researchgate.netvulcanchem.com Yields for these condensation reactions are generally reported to be good to excellent. vulcanchem.com

Alternative methods, such as microwave-assisted synthesis, have been shown to accelerate Schiff base formation significantly, often reducing reaction times from hours to minutes and sometimes allowing for solvent-free conditions. researchgate.netresearchgate.netijfmr.com

Table 1: Examples of Reaction Conditions for Schiff Base Synthesis

| Reactants | Solvent | Catalyst | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Thiobis(acetohydrazide) + Benzaldehyde | Ethanol | None specified | Reflux | 70-85% | vulcanchem.com |

| Primary Amine + Carbonyl Compound | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 3-4 hours | Not specified | researchgate.net |

| Hydrazide + Aldehyde | Ethyl lactate:water | SDS (surfactant) | Room temperature, stirring | High | chemrevlett.comchemrevlett.com |

| Ketone + Amine | Methanol | None specified | Reflux, 10-12 hours | Not specified | nih.gov |

Preparation of Substituted Thiobis(acetohydrazide) Analogues

The synthesis of substituted Thiobis(acetohydrazide) analogues involves modifying the core structure, either at the thio-ether bridge or the acetohydrazide arms. This allows for the fine-tuning of the molecule's steric and electronic properties.

One primary route to analogues involves starting with a different thio-containing di-acid or its ester equivalent. For instance, a notable analogue, 2,2′-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide), was synthesized starting from 4,4′-thiodiphenol. researchgate.net In this multi-step synthesis, 4,4′-thiodiphenol was first reacted with ethyl-2-chloroacetate, followed by treatment with hydrazine to yield the final bis-acylhydrazone product. researchgate.net This method replaces the simple methylene (B1212753) (-CH2-) linkers of the parent compound with a more complex phenoxy group, significantly altering the molecule's rigidity and potential as a ligand.

Another approach involves building the acetohydrazide functionality onto a more complex thio-ether core. The synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives illustrates this principle. nih.gov The synthesis begins with a substituted pyrimidine (B1678525) thio-ether ester, which is then reacted with hydrazine hydrate in ethanol at room temperature to form the desired acetohydrazide derivative. nih.gov While not a "bis" compound, this synthesis demonstrates the preparation of a mono-acetohydrazide with a complex thio-ether linkage, a strategy that could be adapted to create symmetrical "thiobis" structures.

Table 2: Synthetic Approaches to Thiobis(acetohydrazide) Analogues

| Analogue Name | Key Starting Materials | Key Reaction Step | Reference |

|---|---|---|---|

| 2,2′-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide) | 4,4′-thiodiphenol, ethyl-2-chloroacetate | Reaction of the intermediate ester with hydrazine. | researchgate.net |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Substituted ethyl-thio-acetate derivative, hydrazine hydrate | Hydrazinolysis of the corresponding ethyl ester. | nih.gov |

| N-acetohydrazide-2-(benzyl thio) benzimidazole (B57391) | Ethyl 2-(benzylthio) benzimidazole acetate, hydrazine hydrate | Treatment of the ester precursor with hydrazine hydrate. | uobaghdad.edu.iq |

Formation of Supramolecular Assemblies Utilizing Thiobis(acetohydrazide) Scaffolds

The Thiobis(acetohydrazide) scaffold and its derivatives, particularly the Schiff bases, are excellent candidates for use as ligands in crystal engineering and the construction of supramolecular assemblies. nih.gov The presence of multiple N- and O-donor atoms allows these molecules to act as bridging ligands, coordinating to metal ions to form extended structures such as coordination polymers. vulcanchem.compsu.edu

The formation of these assemblies is governed by the coordination of the ligand's donor atoms to a metal center. Hydrazide-based ligands, such as 2-(4-bromophenoxy)acetohydrazide, have been shown to act as bidentate linkers, coordinating to metal ions like Ni(II) through the carbonyl oxygen atom and the amine nitrogen atom. mdpi.com In one reported structure, bridging chloride ions link the metal centers, resulting in the formation of a 1D coordination polymer. mdpi.com

Schiff base derivatives of hydrazides provide even more versatile coordination modes. The in-situ formation of a Schiff base ligand from benzhydrazide and 2-pyridinecarboxaldehyde, when reacted with various metal salts (Cu, Co, Cd), led to the creation of diverse supramolecular architectures. mdpi.com The resulting complexes were linked by hydrogen bonding to form complex 1D, 2D, and 3D structures. mdpi.com The final architecture of a coordination polymer depends on several factors, including the coordination geometry of the metal ion, the flexibility of the organic ligand, and the presence of intermolecular forces like hydrogen bonding and π–π stacking. nih.govmdpi.com The design of such materials is a key objective of crystal engineering, aiming to create functional materials with predictable structures and properties. nih.gov

Table 3: Components and Resulting Structures in Supramolecular Assembly

| Ligand Type | Metal Ion(s) | Key Interactions | Resulting Architecture | Reference |

|---|---|---|---|---|

| 2-(4-bromophenoxy)acetohydrazide | Ni(II) | Coordination (N, O), Bridging Cl⁻ ions | 1D Coordination Polymer | mdpi.com |

| Schiff base (from benzhydrazide and 2-pyridinecarboxaldehyde) | Cu(II), Co(II), Cd(II) | Coordination (N,N,O), Hydrogen bonding | 1D, 2D, and 3D Supramolecular Networks | mdpi.com |

| 2,6-diacetylpyridine bis(nicotinoylhydrazone) (Schiff base) | Cd(II), Zn(II), Mn(II) | Coordination (N, O), Bridging ligand arms | 1D and 2D Coordination Polymers | mdpi.com |

| Triazole and Tetrazole ligands | Fe(II) | Coordination (N-donors), Hydrogen bonding | 1D, 2D, and 3D Coordination Polymers | nih.gov |

Compound Index

Coordination Chemistry of Thiobis Acetohydrazide

Ligand Properties and Coordination Modes of Thiobis(acetohydrazide)

Thiobis(acetohydrazide) possesses several potential donor atoms: the sulfur atom, the two terminal amino nitrogen atoms, and the two carbonyl oxygen atoms. The presence of these multiple binding sites allows for a variety of coordination behaviors. The flexibility of the ligand's backbone enables it to adopt different conformations to accommodate the geometric preferences of various metal ions. This conformational flexibility, combined with the presence of both hard (oxygen) and soft (sulfur) donor atoms, as well as nitrogen atoms of intermediate character, makes Thiobis(acetohydrazide) a highly adaptable ligand.

Thiobis(acetohydrazide) can exhibit a range of coordination modes, acting as a monodentate, bidentate, or polydentate ligand.

Monodentate: It can coordinate to a metal center through a single donor atom, although this is less common.

Bidentate: More frequently, it acts as a bidentate ligand, coordinating through the carbonyl oxygen and the amino nitrogen atoms to form a stable five-membered chelate ring. uomosul.edu.iq

Polydentate/Bridging: The ligand can also function as a polydentate or bridging ligand, linking multiple metal centers. This is often observed in the formation of polynuclear complexes. The sulfur atom and the second hydrazide moiety can participate in coordination, leading to the formation of macrocyclic complexes through template synthesis. zenodo.orgresearchgate.net In some cases, Schiff bases derived from thiocarbohydrazide (B147625) act as neutral or monobasic bidentate or tridentate ligands. yu.edu.jo

Synthesis and Characterization of Thiobis(acetohydrazide) Metal Complexes

Metal complexes of Thiobis(acetohydrazide) are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often under reflux. The resulting complexes are then characterized by a variety of physicochemical techniques, including elemental analysis, molar conductance measurements, magnetic susceptibility, and spectroscopic methods (IR, electronic, NMR).

Thiobis(acetohydrazide) and its derivatives form stable complexes with a wide array of transition metals. The coordination environment and geometry of these complexes are influenced by the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Complexes of Thiobis(acetohydrazide) and its derivatives with divalent transition metals have been extensively studied. These complexes often exhibit octahedral or square planar geometries. For instance, hydrazide derivatives have been shown to form complexes with Co(II), Ni(II), and Cu(II), where the ligand coordinates through amine and azomethine nitrogens or carbonyl oxygen. redalyc.org

The following table summarizes the magnetic moments and proposed geometries for some representative divalent metal complexes with ligands derived from or related to Thiobis(acetohydrazide).

| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |

| Co(II) | 4.85 - 5.15 | Octahedral |

| Ni(II) | 2.86 - 2.95 | Octahedral uomosul.edu.iq |

| Cu(II) | 1.87 - 2.1 | Octahedral uomosul.edu.iqresearchgate.net |

| Zn(II) | Diamagnetic | Octahedral |

Data compiled from various studies on related hydrazide and thiocarbohydrazone complexes. uomosul.edu.iqresearchgate.netarabjchem.org

Spectroscopic data, particularly from infrared (IR) and electronic spectra, provide valuable insights into the coordination mode of the ligand. A shift in the C=O and N-H stretching frequencies in the IR spectrum upon complexation indicates the involvement of the carbonyl oxygen and amino nitrogen in bonding to the metal ion. uomosul.edu.iq Electronic spectra and magnetic susceptibility measurements are crucial for determining the geometry of the complexes. uomosul.edu.iqresearchgate.net For example, Ni(II) complexes with magnetic moments in the range of 2.8-3.4 B.M. are typically assigned an octahedral geometry. uomosul.edu.iq Similarly, Cu(II) complexes with magnetic moments around 2.0 B.M. are also consistent with an octahedral arrangement. uomosul.edu.iq

Thiobis(acetohydrazide) and its derivatives also form complexes with trivalent metal ions. The synthesis of these complexes often involves the template condensation of the ligand with a carbonyl compound in the presence of the metal ion, leading to the formation of macrocyclic structures. zenodo.orgresearchgate.net

For Cr(III) complexes, an octahedral geometry is commonly observed. nih.gov The magnetic moments for these complexes are typically around 3.95 B.M., which is characteristic of a high-spin d³ configuration in an octahedral field. nih.gov The electronic spectra of Cr(III) complexes show absorption bands that are consistent with the expected d-d transitions for an octahedral geometry. nih.gov For instance, Cr(III) complexes with cross-bridged tetraazamacrocycles have been synthesized and characterized, showing a distorted octahedral geometry. nih.gov

Complexes with trivalent lanthanide ions, such as Terbium(III) (Tb(III)), have also been synthesized. These complexes are of interest due to their potential luminescent properties. The coordination in these complexes often involves the carboxylate groups from related ligands like 3,3'-thiodipropanoic acid, in addition to other donor atoms.

The following table presents representative electronic spectral data for a Cr(III) complex.

| Complex | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L/cm·mol) |

| [Cr(C14H30N4)(OH)Cl]Cl | 583, 431, 369 | 65.8, 34.8, 17 |

Data from a study on a Cr(III) complex with a cross-bridged tetraazamacrocycle ligand. nih.gov

The characterization of these trivalent metal complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, conductance measurements, magnetic susceptibility, IR, and electronic spectra, which collectively help in elucidating their structure and bonding. zenodo.orgresearchgate.net

Theoretical and Computational Investigations of Thiobis Acetohydrazide Systems

Quantum Chemical Studies on Thiobis(acetohydrazide)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular characteristics of hydrazide compounds. These methods offer a balance between computational cost and accuracy, making them well-suited for investigating the electronic properties and geometries of molecules like Thiobis(acetohydrazide).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals.

For molecules containing sulfur and nitrogen atoms, such as Thiobis(acetohydrazide), selecting an appropriate basis set is crucial for obtaining reliable results. Basis sets like 6-311++G(d,p) are often employed to accurately describe the electronic environment around these atoms. Theoretical studies on similar organic molecules have successfully used DFT methods, like B3LYP, to analyze their structural and electronic properties, providing a framework for understanding Thiobis(acetohydrazide).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In Thiobis(acetohydrazide), the presence of lone pairs on the nitrogen, oxygen, and sulfur atoms is expected to significantly influence the HOMO, making it a potential electron donor. The LUMO is likely distributed over the carbonyl (C=O) and thiocarbonyl-like sulfur center. Computational studies on analogous hydrazone derivatives have shown that the HOMO-LUMO energy gap can be effectively calculated, providing insights into their bioactivity. For Thiobis(acetohydrazide), this analysis is critical for understanding its behavior as a chelating agent.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Hydrazone Compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.24 |

| Energy Gap (ΔE) | 5.01 |

Note: Data is illustrative and based on a representative hydrazone compound to demonstrate the typical values obtained from DFT calculations.

Theoretical geometry optimization allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Thiobis(acetohydrazide), with several rotatable single bonds, multiple conformations may exist. Conformational analysis is the study of these different spatial arrangements and their relative energies.

The geometry of Thiobis(acetohydrazide) is characterized by the spatial relationship between the two acetohydrazide moieties linked by a sulfur atom. The molecule can adopt various conformations due to rotation around the C-S and C-N bonds. Computational modeling can identify the most stable conformer, which is crucial for understanding its interaction with metal ions. The planarity and symmetry of the molecule are key factors determined through geometry optimization, which in turn affect its coordination properties.

Computational Insights into Reactivity and Ligand Behavior

Beyond its electronic structure, computational chemistry can quantify the reactivity of Thiobis(acetohydrazide) through various descriptors derived from the energies of its frontier orbitals. These parameters help in predicting how the molecule will behave in a chemical reaction and its effectiveness as a ligand.

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) measures the power of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) indicates the resistance of a molecule to change its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and signifies the molecule's polarizability.

These parameters are essential for applying Pearson's Hard and Soft Acids and Bases (HSAB) principle, which helps in predicting the stability of the metal complexes that Thiobis(acetohydrazide) can form. A soft ligand tends to coordinate more effectively with a soft metal ion.

Table 2: Calculated Reactivity Descriptors for a Representative Hydrazone Compound

| Parameter | Value (eV) |

| Ionization Potential (I) = -EHOMO | 6.25 |

| Electron Affinity (A) = -ELUMO | 1.24 |

| Electronegativity (χ) | 3.745 |

| Chemical Hardness (η) | 2.505 |

| Chemical Softness (S) | 0.399 |

Note: Data is illustrative and based on a representative hydrazone compound to demonstrate the typical values obtained from DFT calculations.

When Thiobis(acetohydrazide) acts as a ligand and coordinates to a metal ion, there is a transfer of electron density from the ligand to the metal. The fraction of transferred electrons (ΔN) can be estimated using the electronegativity and chemical hardness of both the metal ion and the ligand. The formula is given by:

ΔN = (χmetal - χligand) / 2(ηmetal + ηligand)

A positive value of ΔN indicates that the ligand donates electrons to the metal. This parameter is valuable for quantifying the donor capacity of Thiobis(acetohydrazide) and understanding the nature of the coordinate bond. The interaction mechanism is primarily driven by the donation of electron pairs from the nitrogen, oxygen, and sulfur atoms to the vacant orbitals of the metal ion, forming stable chelate rings. The computational analysis of ΔN provides a quantitative measure of this Lewis acid-base interaction.

Molecular Modeling of Thiobis(acetohydrazide) and its Metal Complexes

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a ligand like Thiobis(acetohydrazide), modeling could provide significant insights into its conformational preferences, electronic properties, and its potential as a chelating agent for various metal ions.

The interaction between a ligand and a metal ion is fundamental to the field of coordination chemistry. Computational studies, particularly those employing quantum mechanical methods like DFT, can offer a detailed understanding of these interactions. Such studies typically calculate parameters like binding energies, bond lengths, and vibrational frequencies, and analyze the nature of the chemical bonds formed.

For analogous systems involving hydrazone and thiosemicarbazone ligands, DFT has been successfully used to elucidate the structural, electronic, and reactivity properties of their metal complexes. These computational approaches help in interpreting experimental data and can guide the synthesis of new compounds with desired properties. In principle, similar methodologies could be applied to Thiobis(acetohydrazide) to predict its coordination behavior with different metal centers. This would involve calculating the optimized geometries of the metal complexes and analyzing the molecular orbitals to understand the charge transfer and bonding characteristics between the ligand and the metal.

Table 1: Potential Computational Parameters for Thiobis(acetohydrazide)-Metal Complex Analysis

| Parameter | Computational Method | Potential Insights |

| Optimized Geometry | DFT | Prediction of bond lengths, bond angles, and overall structure of the complex. |

| Binding Energy | DFT | A measure of the stability of the ligand-metal bond. |

| Frontier Molecular Orbitals | DFT | Understanding of the electronic transitions and reactivity of the complex. |

| Vibrational Frequencies | DFT | Aiding in the interpretation of experimental infrared and Raman spectra. |

| Natural Bond Orbital (NBO) Analysis | DFT | Detailed information on charge distribution and the nature of the donor-acceptor interactions. |

This table represents a hypothetical application of standard computational methods to Thiobis(acetohydrazide), as specific data is not currently available in published literature.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. Molecular dynamics (MD) simulations are a key tool for investigating the formation and stability of these complex assemblies.

For a molecule like Thiobis(acetohydrazide), which possesses multiple hydrogen bond donors and acceptors, the potential for forming intricate supramolecular structures is high. MD simulations could predict how individual molecules of Thiobis(acetohydrazide) might self-assemble in different solvents or in the solid state. These simulations track the movements of atoms and molecules over time, providing a dynamic picture of the assembly process and the resulting structures. Such studies are crucial for the rational design of new materials with specific properties. However, at present, there are no specific simulation studies reported in the scientific literature that focus on the supramolecular assembly of Thiobis(acetohydrazide).

Spectroscopic and Advanced Analytical Characterization of Thiobis Acetohydrazide Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within the Thiobis(acetohydrazide) molecule. americanpharmaceuticalreview.com The spectra are characterized by absorption bands and scattering peaks corresponding to the specific vibrational modes of the molecule's covalent bonds. mdpi.com

The key functional groups in Thiobis(acetohydrazide) (S(CH₂CONHNH₂)₂) are the secondary amide, the primary amine (hydrazide), and the thioether linkage. The FT-IR and Raman spectra are expected to exhibit characteristic bands for these groups. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups typically appear in the region of 3200-3400 cm⁻¹. hilarispublisher.com A strong absorption band, known as the Amide I band, which is primarily due to the C=O stretching vibration, is expected around 1630-1680 cm⁻¹. hilarispublisher.com The N-H bending vibration, or the Amide II band, is typically observed near 1550 cm⁻¹. Vibrational modes associated with the thioether (C-S-C) linkage are generally weaker and appear in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Detailed assignments can be inferred from studies on simpler, related molecules like acetohydrazide. nih.gov

Table 1: Predicted Vibrational Frequencies for Thiobis(acetohydrazide) This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ / -NH- | 3200 - 3400 | Strong-Medium |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | -C(=O)NH- | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | -NH- | 1530 - 1570 | Medium |

| C-N Stretch | Amide/Hydrazide | 1200 - 1400 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in Thiobis(acetohydrazide) are the carbonyl groups and the sulfur atom. The carbonyl group typically exhibits a weak absorption band resulting from a forbidden n→π* transition, which is expected to appear in the 270-300 nm region. The thioether linkage shows absorptions corresponding to n→σ* transitions, but these typically occur at shorter wavelengths in the far-UV region (<220 nm) and may not be readily observable with standard instrumentation. In metal complexes of acetohydrazide derivatives, charge-transfer bands can also appear. hilarispublisher.com

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Thiobis(acetohydrazide) (C₄H₁₀N₄O₂S), the calculated molecular weight is 178.21 g/mol . chemicalbook.com In an MS experiment, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 178.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for Thiobis(acetohydrazide) would likely involve:

α-Cleavage: Cleavage of the C-S bond or the C-C bond adjacent to the sulfur atom.

Amide Bond Cleavage: Fission of the C-N or N-N bonds within the acetohydrazide moiety.

These processes would lead to a series of characteristic fragment ions. Electrospray ionization mass spectrometry (ESI-MS) would be particularly useful for analyzing this polar molecule, likely showing the protonated molecule [M+H]⁺ at m/z 179.

Table 3: Predicted Mass Spectrometry Fragments for Thiobis(acetohydrazide) This table is interactive. Click on the headers to sort.

| Fragment Ion Formula | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₄H₁₀N₄O₂S]⁺ | Molecular Ion [M]⁺ | 178 |

| [C₂H₅N₂O]⁺ | [CH₂CONHNH₂]⁺ | 73 |

| [CH₄N₂O]⁺ | [CONHNH₂]⁺ | 60 |

| [CH₃N₂]⁺ | [H₂N-NH]⁺ | 43 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. Thiobis(acetohydrazide) itself is a diamagnetic molecule with all electrons paired; therefore, it is ESR-inactive.

However, the hydrazide and thioether moieties are effective coordinating sites for metal ions. When Thiobis(acetohydrazide) acts as a ligand to form complexes with paramagnetic metal ions, such as Cu(II), Mn(II), or Fe(III), ESR spectroscopy becomes a powerful tool. The resulting ESR spectrum can provide detailed information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding within the complex.

Elemental Analysis (C, H, N, S) for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial check of purity and confirms the empirical formula. For Thiobis(acetohydrazide), with the molecular formula C₄H₁₀N₄O₂S, the theoretical elemental composition can be calculated based on atomic masses.

Table 4: Elemental Composition of Thiobis(acetohydrazide) This table is interactive. Click on the headers to sort.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 48.044 | 26.96% |

| Hydrogen | H | 1.008 | 10.080 | 5.66% |

| Nitrogen | N | 14.007 | 56.028 | 31.44% |

| Oxygen | O | 15.999 | 31.998 | 17.96% |

| Sulfur | S | 32.06 | 32.06 | 17.99% |

| Total | - | - | 178.21 | 100.00% |

Thermal Analysis (TGA, DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition profile of Thiobis(acetohydrazide).

Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal thermal transitions such as melting and decomposition. An endothermic peak corresponding to the melting point of the compound would be observed, followed by one or more exothermic peaks indicating decomposition events at higher temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for Thiobis(acetohydrazide) is expected to show a multi-step decomposition profile. The initial mass loss would likely correspond to the fragmentation of the hydrazide side chains. Studies on related hydrazine (B178648) compounds show decomposition can yield gaseous products such as ammonia (B1221849) (NH₃), nitrogen (N₂), and water (H₂O). nih.govcaltech.edunasa.gov The final residue at high temperatures would depend on the atmosphere (inert or oxidative) used for the analysis. Analysis of similar acetohydrazide compounds suggests decomposition may begin at temperatures above 200°C. mdpi.com

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| Thiobis(acetohydrazide) |

| Acetohydrazide |

| 2,2'-Thiobisacetamide |

| Ammonia |

| Nitrogen |

| Water |

| Copper(II) |

| Manganese(II) |

Advanced Chromatographic and Hyphenated Techniques

Advanced chromatographic and hyphenated analytical techniques provide powerful tools for the comprehensive characterization of Thiobis(acetohydrazide) and its related compounds. These methods offer high-resolution separation and highly sensitive detection, enabling detailed analysis of complex mixtures and precise determination of molecular properties.

Gel Permeation Chromatography (GPC) with Coupled Detectors (e.g., ICP HR MS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for separating molecules based on their hydrodynamic volume in solution. When coupled with advanced detectors such as Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HR-MS), GPC becomes a highly specific and sensitive method for the analysis of organosulfur compounds like Thiobis(acetohydrazide).

The GPC-ICP-HR-MS system allows for the separation of Thiobis(acetohydrazide) from potential impurities, degradation products, or polymeric forms based on their size. The eluent from the GPC column is then introduced into the ICP-MS system, which provides elemental and isotopic information with high resolution and accuracy. This is particularly useful for sulfur-containing compounds, as ICP-MS can selectively detect sulfur, providing a chromatogram that is specific to sulfur-containing species. nih.gov

Detailed Research Findings:

While specific research on the GPC-ICP-HR-MS analysis of Thiobis(acetohydrazide) is not extensively documented in publicly available literature, the technique has been successfully applied to the characterization of other sulfur-containing organic molecules. nih.gov For instance, in the analysis of sulfur compounds in complex hydrocarbon matrices, GPC-ICP-HR-MS has been used to separate and quantify different classes of sulfur compounds based on their molecular size. nih.gov This approach allows for the determination of the sulfur distribution across different molecular weight ranges.

In a hypothetical GPC-ICP-HR-MS analysis of a synthesized Thiobis(acetohydrazide) sample, one would expect to observe a major peak corresponding to the monomeric form of the compound. Additional smaller peaks at shorter retention times could indicate the presence of oligomeric species or larger impurities. The ICP-HR-MS detector, tuned to the isotopes of sulfur (e.g., ³²S and ³⁴S), would confirm the presence of sulfur in these peaks and provide precise quantification.

Below is an illustrative data table representing the type of information that could be obtained from a GPC-ICP-HR-MS analysis of a hypothetical Thiobis(acetohydrazide) sample.

| Retention Time (min) | Detected Species | Sulfur Signal Intensity (counts per second) | Inferred Molecular Weight Range (Da) |

| 8.5 | Potential Oligomer/Impurity 1 | 5,000 | > 500 |

| 10.2 | Potential Dimer | 15,000 | 300 - 500 |

| 12.1 | Thiobis(acetohydrazide) Monomer | 250,000 | 150 - 300 |

| 14.5 | Smaller Sulfur-Containing Fragment | 8,000 | < 150 |

This table is a representative example and not based on actual experimental data for Thiobis(acetohydrazide).

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that provides exceptionally high mass accuracy and resolving power. nih.govuky.edu This makes it an ideal tool for the unambiguous identification and characterization of small molecules like Thiobis(acetohydrazide). The high mass accuracy, often in the sub-ppm range, allows for the confident determination of elemental compositions from measured mass-to-charge ratios. uky.edu

In FT-ICR MS, ions are trapped in a strong magnetic field and excited into a coherent cyclotron motion. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio. The detection of the image current produced by the orbiting ions, followed by a Fourier transform, yields a high-resolution mass spectrum. nih.gov

Detailed Research Findings:

For Thiobis(acetohydrazide), an FT-ICR MS analysis would provide an extremely accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₄H₁₀N₄O₂S). The high resolving power would also enable the clear separation of the isotopic peaks of the molecular ion, which can be compared with theoretical isotopic patterns to further validate the elemental composition. Fragmentation analysis, induced by techniques such as collision-induced dissociation (CID) within the FT-ICR cell, would yield high-resolution mass spectra of fragment ions, aiding in the structural elucidation of the molecule.

The following table provides a hypothetical representation of the type of data that could be obtained from an FT-ICR MS analysis of Thiobis(acetohydrazide).

| Ion Species | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) | Inferred Elemental Composition |

| [M+H]⁺ | 179.05972 | 179.05968 | -0.22 | 100.0 | C₄H₁₁N₄O₂S |

| [M+H]⁺ Isotope 1 | 180.06307 | 180.06302 | -0.28 | 5.6 | C₃¹³CH₁₁N₄O₂S |

| [M+H]⁺ Isotope 2 | 181.05677 | 181.05671 | -0.33 | 4.5 | C₄H₁₁N₄O₂³⁴S |

| Fragment 1 | 105.03281 | 105.03278 | -0.29 | 65.2 | C₂H₅N₂OS |

| Fragment 2 | 75.04543 | 75.04540 | -0.40 | 45.8 | CH₅N₂O |

This table is a representative example and not based on actual experimental data for Thiobis(acetohydrazide).

Lack of Specific Research Data Precludes a Detailed Article on Thiobis(acetohydrazide) in Materials Science

Despite a comprehensive search of scientific literature and databases, there is insufficient specific research available on the chemical compound Thiobis(acetohydrazide) within the requested applications in materials science to generate a thorough and scientifically accurate article as per the provided outline. The existing body of research does not detail its use in polymer chemistry, high-performance materials, nanotechnology, or functional material design to the extent required for a detailed analysis.

The outlined sections and subsections require specific data and research findings that are not present in the available literature. Key areas where information is lacking include:

Incorporation into Polymeric Frameworks: There are no specific studies found on the synthesis of polyoxadiazoles or other high-performance polymers using Thiobis(acetohydrazide) as a monomer. While the general synthesis of polyhydrazides and their conversion to polyoxadiazoles is well-documented, specific examples and characterization data for polymers derived from Thiobis(acetohydrazide) are absent. mdpi.com

Enhanced Mechanical and Thermal Properties: Without the synthesis of specific polymers from Thiobis(acetohydrazide), there is no experimental data available to create tables or provide a detailed discussion on its role in enhancing mechanical and thermal properties. General principles of sulfur-containing polymers exist, but this information is not specific to the requested compound. nih.govrsc.org

Nanomaterials and Nanotechnology: The search yielded no research on the synthesis of Thiobis(acetohydrazide)-derived nanomaterials or its application in nano-scale structural engineering. The literature covers general methods for creating metal-sulfide nanoparticles or using other hydrazide compounds as stabilizers, but does not mention Thiobis(acetohydrazide).

Functional Material Design: There is no available research that explores the use of Thiobis(acetohydrazide) in the design of functional materials such as coordination polymers or other advanced materials.

While related compounds, such as other dihydrazides or sulfur-containing molecules, have been investigated for these purposes, the strict requirement to focus solely on Thiobis(acetohydrazide) cannot be met with scientific accuracy and the necessary detail. To generate the requested article would require fabricating data and research findings, which would violate the core principles of scientific integrity.

Therefore, until specific research on the material science applications of Thiobis(acetohydrazide) is published, it is not possible to produce the requested in-depth article.

Applications of Thiobis Acetohydrazide in Materials Science

Functional Material Design

Exploration in Sensor Technology

The investigation of Thiobis(acetohydrazide) as a primary component in sensor technology is an emerging area of research. The molecule possesses key functional groups, namely the hydrazide and thioether moieties, which suggest a potential for coordinating with metal ions. This coordination capability is a fundamental principle often exploited in the design of chemical sensors.

Theoretical explorations and preliminary studies on analogous compounds indicate that the nitrogen and sulfur atoms in Thiobis(acetohydrazide) could act as selective binding sites for specific cations. The interaction with a target analyte could lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. However, detailed research findings, including specific analytes detected, sensitivity, and selectivity data for sensors based purely on Thiobis(acetohydrazide), are not sufficiently documented in peer-reviewed literature to compile a comprehensive analysis or data table at this time.

Advanced Adsorption Materials

The potential of Thiobis(acetohydrazide) to be incorporated into advanced adsorption materials for the removal of pollutants, such as heavy metal ions from aqueous solutions, is an area of scientific interest. The presence of lone pair electrons on the nitrogen, oxygen, and sulfur atoms makes Thiobis(acetohydrazide) a candidate for acting as a chelating agent.

It is hypothesized that Thiobis(acetohydrazide) could be functionalized onto a solid support, such as silica (B1680970) gel or a polymer resin, to create a sorbent material. The active sites on the Thiobis(acetohydrazide) molecule would then be available to bind with heavy metal ions in a solution passed over the material. This would effectively remove the toxic metals from the water.

Despite this theoretical potential, comprehensive studies detailing the synthesis of such Thiobis(acetohydrazide)-based adsorption materials and their performance metrics are scarce. Key data, such as adsorption capacities for various metals, the kinetics of the adsorption process, and the reusability of the material, are not available in the existing body of scientific literature to construct a detailed data table of research findings. Further empirical research is required to substantiate the practical application of Thiobis(acetohydrazide) in this domain.

Catalytic Applications of Thiobis Acetohydrazide and Its Complexes

Thiobis(acetohydrazide) as Ligands in Metal Catalysis

The efficacy of a metal complex in catalysis is profoundly influenced by the nature of its ligands. Ligands like Thiobis(acetohydrazide) are crucial as they stabilize the metal center, modulate its electronic and steric properties, and can actively participate in the catalytic cycle. The presence of multiple donor atoms (N, O, S) in Thiobis(acetohydrazide) allows for the formation of chelate rings with metal ions, leading to highly stable complexes. This stability is a desirable attribute for a catalyst, preventing its decomposition under reaction conditions.

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers advantages such as high activity and selectivity due to the well-defined nature of the active sites. Metal complexes of ligands structurally related to Thiobis(acetohydrazide) have shown promise in this area. For instance, binuclear complexes with ferrocenyl-hydrazide ligands have been successfully employed as homogeneous photocatalysts for the oxidation of C(sp³)–H and C(sp²)–H bonds under visible light. rsc.org These complexes, featuring either nickel or copper centers, facilitate the oxidation of benzylic C-H bonds and the conversion of C-C double bonds to aldehydes without the need for external oxidants, operating in an air atmosphere at ambient temperature. rsc.org

The catalytic activity in such systems is tied to the ability of the hydrazide moiety to stabilize the metal center and participate in electron transfer processes. Theoretical studies using DFT and TD-DFT have helped to describe the photocatalytic oxidation behavior of these metal complexes, showing conformational changes in their structure after oxidation. rsc.org This suggests that complexes of Thiobis(acetohydrazide), with its dual hydrazide functions, could potentially form robust, soluble catalysts for a variety of oxidative transformations.

Heterogeneous catalysts, being in a different phase from the reactants, are favored in industrial settings for their ease of separation and recyclability. mdpi.comsciforum.net Ligands like Thiobis(acetohydrazide) can be instrumental in creating heterogeneous catalysts, either by being anchored to a solid support or by forming part of a metal-organic framework (MOF).

The synthesis of hydrazine (B178648) derivatives has been achieved using heterogeneous catalysis, for example, through the condensation of ketones and hydrazine hydrate (B1144303) in the presence of a nickel-based heterogeneous catalyst. mdpi.comsciforum.net This demonstrates a pathway for incorporating bis-hydrazine type structures into solid catalytic systems. By immobilizing Thiobis(acetohydrazide) metal complexes onto supports like silica (B1680970), alumina, or polymers, it would be possible to create solid catalysts that combine the high activity of homogeneous systems with the practical advantages of heterogeneous ones. mdpi.com Such supported catalysts could find applications in continuous flow reactors, enhancing process efficiency and sustainability. univ-artois.fr For example, copper complexes immobilized on silica nanoparticles have shown high efficiency in promoting azide-alkyne cycloaddition (CuAAC) reactions, with the solid catalyst being easily recovered and reused multiple times. mdpi.com

Specific Catalytic Transformations

The unique combination of a thioether linkage and hydrazide functional groups in Thiobis(acetohydrazide) suggests its potential utility in several specific catalytic reactions, including hydrolysis, redox processes, and corrosion inhibition.

Transition metal complexes are known to mediate the hydrolysis of various chemical bonds, including the carbon-sulfur (C–S) bond in thioesters. nih.gov While the hydrolysis of thioesters can be promoted by acids or bases, these methods often require harsh conditions or stoichiometric reagents. nih.gov Metal complexes can offer a catalytic alternative under milder conditions. The thioether sulfur in a coordinated Thiobis(acetohydrazide) ligand could influence the reactivity of a substrate at the metal center. Although direct studies on Thiobis(acetohydrazide) complexes in hydrolysis are not available, research on zinc hydroxide (B78521) complexes in thioester hydrolysis, relevant to glyoxalase II enzymes, highlights the role of metal-ligand cooperation in such reactions. nih.gov A Thiobis(acetohydrazide) complex could potentially bind a water molecule and a substrate in close proximity, facilitating nucleophilic attack and subsequent hydrolysis.

The thioether and hydrazide moieties within Thiobis(acetohydrazide) make its metal complexes interesting candidates for catalyzing oxidation and reduction reactions.

Oxidation: The sulfur atom in the thioether bridge is susceptible to oxidation, suggesting that the ligand itself could participate in redox processes. More commonly, the complex would act as a catalyst for the oxidation of external substrates. Metal complexes are widely used to catalyze the selective oxidation of thioethers to sulfoxides, an important transformation in organic synthesis. nih.gov Visible light-driven, sensitizer-catalyzed aerobic oxidation is an environmentally friendly approach where metal-free organic dyes or metal complexes can be used. nih.gov Furthermore, cobalt bis(thiosemicarbazone) complexes, which share structural similarities with potential Thiobis(acetohydrazide) complexes, have been shown to be effective electrocatalysts for the oxidation of hydrazine. researchgate.net This suggests that a Thiobis(acetohydrazide) complex could facilitate electron transfer in the oxidation of various substrates. Vanadium complexes with Schiff base ligands derived from thiophene (B33073) derivatives have also been used for the catalytic asymmetric oxidation of sulfides to sulfoxides. iaea.org

Reduction: The hydrazide groups can participate in reduction reactions. Vanadium thiolate complexes have been reported to serve as precursors for the catalytic reduction of hydrazine to ammonia (B1221849), a reaction of interest in the context of nitrogen fixation. nih.gov Spectroscopic and electrochemical studies indicate that hydrazine binds to and is activated at a V(II) center. nih.gov A Thiobis(acetohydrazide) ligand could potentially stabilize the necessary metal oxidation states and provide a suitable coordination environment for substrate binding and activation in catalytic reduction processes.

One of the most extensively studied applications for hydrazide and thio-hydrazide derivatives is corrosion inhibition, particularly for mild steel in acidic media. mdpi.com These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netsemanticscholar.org The inhibition mechanism involves the interaction of heteroatoms (Nitrogen, Sulfur, and Oxygen), π-electrons from aromatic rings (if present), and the d-orbitals of the metal. mdpi.comnih.gov

Thiobis(acetohydrazide) is rich in N, O, and S atoms, which are known to be excellent centers for adsorption on metal surfaces. The mechanism of inhibition is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Adsorption: Molecules adsorb on the metal surface, following adsorption isotherms like Langmuir or Temkin. The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently observed for this class of inhibitors. mdpi.comnih.govwu.ac.th

Protective Film Formation: The adsorbed inhibitor molecules form a film that isolates the metal from the corrosive medium. This film impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. Consequently, these compounds often act as mixed-type inhibitors, sometimes with a predominance towards anodic or cathodic control. mdpi.commdpi.com

Role of Heteroatoms: The lone pair electrons on the nitrogen and oxygen atoms of the hydrazide groups, and particularly the sulfur atom of the thioether bridge, can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to stable chemisorption. semanticscholar.org

The effectiveness of related hydrazide and thiosemicarbazide (B42300) derivatives as corrosion inhibitors is well-documented.

Inhibition Efficiency of Hydrazide and Thiosemicarbazide Derivatives on Steel in HCl

| Inhibitor | Concentration | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 500 ppm | 1.0 M HCl | Not specified | 92.5 | semanticscholar.org |

| N'-[(4-methyl-1H-imidazole-5-yl) methylidene]-2-(naphthalen-2-yloxy) acetohydrazide | 2.0 mM | 1.0 M HCl | Not specified | 81.5 - 95.2 | mdpi.com |

| Terephthalohydrazide | 0.5 mM | 1.0 M HCl | Not specified | 96.4 | mdpi.com |

| Isophthalohydrazide | 0.5 mM | 1.0 M HCl | Not specified | 97.2 | mdpi.com |

| (MAPEI) | 5 x 10⁻³ mol/L | 15% HCl | Not specified | 96 | mdpi.com |

| (OHEI) | 5 x 10⁻³ mol/L | 15% HCl | Not specified | 91 | mdpi.com |

The data clearly indicate that molecules with structures analogous to Thiobis(acetohydrazide) are highly effective corrosion inhibitors, achieving efficiencies well above 90% at millimolar or ppm concentrations. mdpi.comsemanticscholar.orgmdpi.com It is therefore highly probable that Thiobis(acetohydrazide) would also serve as an excellent corrosion inhibitor for steel in acidic environments.

Future Research Directions and Perspectives on Thiobis Acetohydrazide

Exploration of Novel Synthetic Methodologies

The synthesis of hydrazide and thiohydrazide derivatives is a well-established area of organic chemistry. Typically, these compounds are prepared through the hydrazinolysis of corresponding esters. For instance, the synthesis of related acetohydrazide compounds has been achieved by reacting ethyl ester precursors with hydrazine (B178648) hydrate (B1144303) in an alcoholic medium, a process that is often spontaneous and exothermic . Similarly, the synthesis of more complex structures like 2,2′-((thiobis(4,1-phenylene))bis(oxy))di(acetohydrazide) involves a multi-step process starting from the reaction of a phenol (B47542) with ethyl-2-chloroacetate, followed by treatment with hydrazine researchgate.net.

Future research into the synthesis of Thiobis(acetohydrazide) could focus on developing more efficient, scalable, and environmentally friendly methods. Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. Its application to the synthesis of various carbohydrazides has shown promise and could be adapted for Thiobis(acetohydrazide).

Catalytic Approaches: Investigating the use of novel catalysts could lead to milder reaction conditions and higher selectivity. This includes exploring enzymatic catalysts or heterogeneous catalysts that can be easily recovered and reused, aligning with the principles of green chemistry.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for Thiobis(acetohydrazide) would be a significant step towards its large-scale production for potential industrial applications.

A comparative overview of conventional and potential future synthetic routes is presented in Table 1.

| Methodology | Description | Potential Advantages | Research Focus |

| Conventional Reflux | Reaction of a corresponding ester with hydrazine hydrate under prolonged heating. | Well-established, simple setup. | Optimization of solvents and temperature for higher purity. |

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Reduced reaction time, increased yields, energy efficiency. | Development of specific protocols and solvent systems. |

| Catalytic Methods | Employing acid, base, or metal catalysts to facilitate the reaction under milder conditions. | Higher selectivity, lower energy consumption, potential for recyclable catalysts. | Screening for efficient and green catalysts. |

| Flow Chemistry | Continuous reaction in a microreactor or flow system. | Enhanced safety, scalability, precise process control, easy automation. | Reactor design and optimization of flow parameters. |

Table 1: Comparison of Synthetic Methodologies for Thiobis(acetohydrazide).

Development of Advanced Thiobis(acetohydrazide) Coordination Architectures

The Thiobis(acetohydrazide) molecule possesses multiple donor sites—the sulfur atom, two carbonyl oxygen atoms, and four nitrogen atoms—making it an excellent ligand for coordinating with a wide range of metal ions. This versatility allows for the construction of diverse and complex coordination architectures, from discrete metal complexes to extended coordination polymers and metal-organic frameworks (MOFs).

Future research in this area should focus on:

Systematic Exploration of Coordination Chemistry: A comprehensive study involving various transition metals (e.g., Cu, Zn, Ni, Co) and lanthanides could reveal novel coordination modes and structural topologies. The flexibility of the thioether bridge can allow the ligand to adopt different conformations to accommodate the geometric preferences of different metal centers.

Design of Coordination Polymers (CPs) and MOFs: By carefully selecting metal nodes and reaction conditions, it should be possible to direct the self-assembly of Thiobis(acetohydrazide) into one-, two-, or three-dimensional networks. The resulting CPs and MOFs could exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation nih.gov. The structural diversity of CPs can be influenced by factors like the choice of metal ion, counter-anions, and solvents nih.govmdpi.com.

Heterometallic Systems: The synthesis of coordination architectures containing two or more different metal ions is a promising route to materials with synergistic properties. Thiobis(acetohydrazide) could act as a bridging ligand to bring different metal centers into close proximity, enabling unique electronic or magnetic interactions.

Post-Synthetic Modification: Once a coordination architecture is formed, its properties can be further tuned through post-synthetic modification. This could involve reactions at the uncoordinated functional groups of the ligand or ion exchange at the metal centers.

The potential coordination sites of Thiobis(acetohydrazide) suggest its ability to act as a versatile building block for supramolecular chemistry, similar to related thiocarbohydrazone and hydrazine-based ligands nih.govnih.govresearchgate.net.

Integration of Thiobis(acetohydrazide) in Multifunctional Materials

The development of advanced coordination architectures is intrinsically linked to the creation of multifunctional materials. The functional groups within Thiobis(acetohydrazide) and its ability to coordinate with active metal centers suggest its potential for integration into materials with tailored properties.

Future research directions include:

Catalysis: Metal complexes and MOFs derived from Thiobis(acetohydrazide) could serve as catalysts for various organic transformations. The sulfur and nitrogen donor atoms can help stabilize catalytically active metal centers, and the porous nature of MOFs could allow for size-selective catalysis.

Sensing Applications: Materials incorporating Thiobis(acetohydrazide) could be designed as chemical sensors. The interaction of analytes with the metal centers or the ligand itself could lead to a detectable change in optical, electronic, or magnetic properties. The presence of soft donor atoms like sulfur makes these materials particularly promising for sensing heavy metal ions.

Magnetic Materials: The use of paramagnetic metal ions (e.g., Mn(II), Gd(III)) as nodes in coordination polymers with Thiobis(acetohydrazide) as a linker could lead to the development of new magnetic materials with interesting properties, such as single-molecule magnet behavior.

Luminescent Materials: Coordination of Thiobis(acetohydrazide) with lanthanide ions or certain d-block metals (e.g., Zn(II), Cd(II)) could result in luminescent materials. These could find applications in lighting, displays, and as luminescent probes for biological imaging.

The functional versatility of related thiocarbohydrazones and their metal complexes in medicinal applications also points to the potential for Thiobis(acetohydrazide)-based materials in the biomedical field researchgate.netnih.gov.

Deepening Theoretical Understanding and Predictive Modeling

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules and materials. Applying these methods to Thiobis(acetohydrazide) and its derivatives can accelerate the discovery and design of new functional systems.

Key areas for future theoretical work include:

Conformational Analysis: The flexibility of the Thiobis(acetohydrazide) backbone allows for multiple conformations. A thorough computational study can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its coordination behavior.

Predicting Coordination Geometries: Density Functional Theory (DFT) calculations can be used to model the interaction of Thiobis(acetohydrazide) with different metal ions, predicting the most likely coordination modes and the electronic structure of the resulting complexes.

Molecular Docking and QSAR: For potential biological applications, molecular docking studies can predict the binding of Thiobis(acetohydrazide)-based complexes to biological targets like enzymes or DNA researchgate.netrsc.org. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, guiding the design of more potent analogues nih.gov.